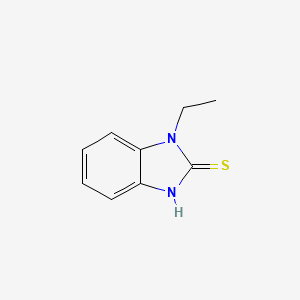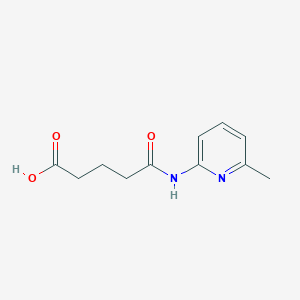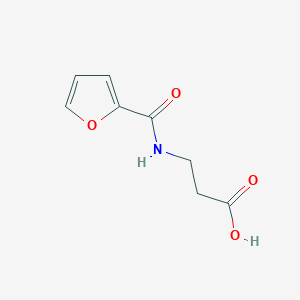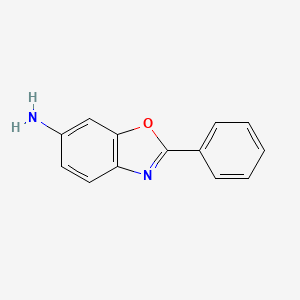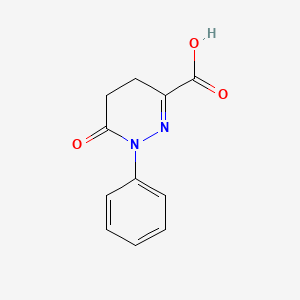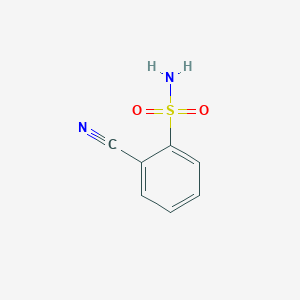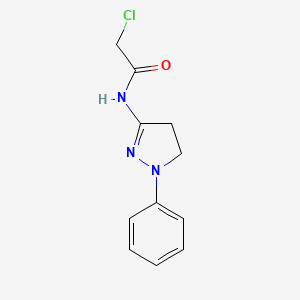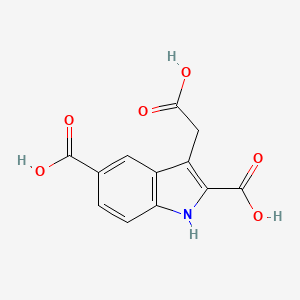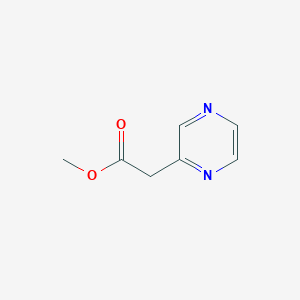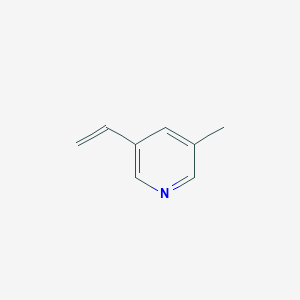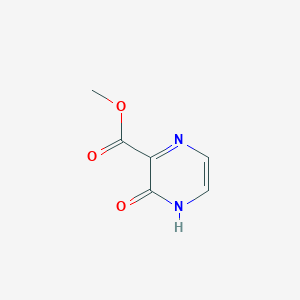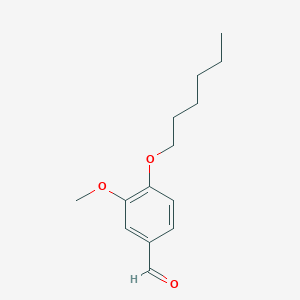
4-(Hexiloxi)-3-metoxibenzaldehído
Descripción general
Descripción
4-(Hexyloxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C14H20O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hexyloxy group at the 4-position and a methoxy group at the 3-position. This compound is known for its applications in various fields, including organic synthesis, material science, and pharmaceuticals.
Aplicaciones Científicas De Investigación
4-(Hexyloxy)-3-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)-3-methoxybenzaldehyde typically involves the alkylation of 3-methoxybenzaldehyde with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Methoxybenzaldehyde+1-BromohexaneK2CO3,DMF4-(Hexyloxy)-3-methoxybenzaldehyde
Industrial Production Methods
On an industrial scale, the production of 4-(Hexyloxy)-3-methoxybenzaldehyde can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexyloxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and hexyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-(Hexyloxy)-3-methoxybenzoic acid.
Reduction: 4-(Hexyloxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 4-(Hexyloxy)-3-methoxybenzaldehyde is primarily related to its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The methoxy and hexyloxy groups can modulate the compound’s lipophilicity and membrane permeability, influencing its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzaldehyde: Lacks the hexyloxy group, making it less lipophilic.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a hydroxyl group instead of a hexyloxy group, widely used as a flavoring agent.
4-(Hexyloxy)benzaldehyde: Lacks the methoxy group, affecting its reactivity and solubility.
Uniqueness
4-(Hexyloxy)-3-methoxybenzaldehyde is unique due to the presence of both the hexyloxy and methoxy groups, which confer distinct physicochemical properties. These groups enhance its solubility in organic solvents and its ability to participate in diverse chemical reactions, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
4-hexoxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-6-9-17-13-8-7-12(11-15)10-14(13)16-2/h7-8,10-11H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJXODUYQQLNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021691 | |
| Record name | 4-(Hexyloxy)-m-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61096-84-2 | |
| Record name | 4-(Hexyloxy)-m-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hexyloxy)-m-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-(Hexyloxy)-3-methoxybenzaldehyde and how was it characterized?
A1: 4-(Hexyloxy)-3-methoxybenzaldehyde is a synthetic analog of vanillin, a widely used flavoring agent. Its molecular formula is C14H20O3 [, ]. Structurally, it consists of a benzene ring with three substituents:
Q2: What is interesting about the crystal structure of 4-(Hexyloxy)-3-methoxybenzaldehyde?
A2: X-ray crystallography studies revealed that the asymmetric unit of 4-(Hexyloxy)-3-methoxybenzaldehyde contains two independent molecules []. Interestingly, both molecules exhibit a nearly planar conformation, with root-mean-square deviations of 0.023 Å and 0.051 Å for all non-hydrogen atoms in each molecule []. This planar conformation could influence the compound's interactions with other molecules and potentially impact its properties and applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
